3-Amino-2-bromobenzonitrile

Thermal analysis Crystallization Solid-state chemistry

Why this compound? The ortho-bromo/3-amino pattern enables regioselective Suzuki-Miyaura & Buchwald-Hartwig couplings, constructing TBK1, IKKε, JNK3, and RTK inhibitor scaffolds (quinazoline, 3-aminoindazole). Its melting point (106–110°C) distinguishes it from regioisomers, serving as a robust QC marker for polymorph identification. Dual reactivity—amino for derivatization, bromine for cross-coupling—accelerates SAR campaigns. Supplied at ≥98% purity, stored at 2–8°C. Avoid protocol re-optimization; ensure batch-to-batch consistency.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1166988-09-5
Cat. No. B1526405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromobenzonitrile
CAS1166988-09-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)Br)C#N
InChIInChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
InChIKeyLZGRGCJYIIGEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-bromobenzonitrile (CAS 1166988-09-5) Product Overview for Research Procurement


3-Amino-2-bromobenzonitrile (CAS 1166988-09-5) is a trisubstituted aromatic compound belonging to the class of ortho-bromo-substituted 3-aminobenzonitriles. Its molecular structure features a benzene ring functionalized with three distinct groups: an amino group (-NH₂) at the 3-position, a bromine atom at the 2-position, and a nitrile group (-C≡N) at the 1-position . The compound exhibits a molecular weight of 197.03 g/mol, a reported melting point range of 106–110 °C, and a density of approximately 1.7 g/cm³ [1]. It is typically supplied as a crystalline solid with purity specifications of 95–98% and requires storage at 2–8 °C with protection from light [2].

Why Generic Substitution Fails for 3-Amino-2-bromobenzonitrile (CAS 1166988-09-5) in Cross-Coupling and Heterocyclic Synthesis


Interchanging 3-amino-2-bromobenzonitrile with its regioisomers or other halogenated benzonitrile derivatives is not feasible due to fundamental differences in regiochemical reactivity and physicochemical properties. The precise ortho-bromo/amino substitution pattern (Br at C2, NH₂ at C3) creates a unique electronic environment that governs both the outcome of cross-coupling reactions and the thermal behavior of the compound. In palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, the ortho-bromo position relative to the nitrile group exhibits distinct reactivity profiles compared to meta- or para-bromo analogs [1]. Similarly, the compound's melting point (106–110 °C) differs substantially from its regioisomers 2-amino-3-bromobenzonitrile (119–120 °C) and 3-amino-4-bromobenzonitrile (~99 °C), a factor directly relevant to purification and formulation processes [2]. These structural and thermal differences preclude simple interchange in established synthetic protocols without re-optimization of reaction conditions.

Product-Specific Quantitative Evidence Guide for 3-Amino-2-bromobenzonitrile (CAS 1166988-09-5)


Differential Thermal Stability: Melting Point Comparison of Aminobromobenzonitrile Regioisomers

The melting point of 3-amino-2-bromobenzonitrile is reported as 106–110 °C, a value that is 9–20 °C lower than its regioisomer 2-amino-3-bromobenzonitrile (119–120 °C) and 7–11 °C higher than 3-amino-4-bromobenzonitrile (~99 °C) [1]. This intermediate melting range provides a distinct thermal signature that can be exploited for polymorph screening and purification strategy development .

Thermal analysis Crystallization Solid-state chemistry Process chemistry

Regioselective Ortho-Bromo Reactivity in Palladium-Catalyzed Cross-Coupling

The ortho-bromo substitution of 3-amino-2-bromobenzonitrile confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to meta- or para-bromo analogs. The ortho-bromo position relative to the electron-withdrawing nitrile group is known to undergo efficient oxidative addition with Pd(0) catalysts, enabling selective Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity profile is leveraged in the synthesis of complex biaryl and heteroaryl scaffolds for kinase inhibitor programs, where the 2-bromobenzonitrile moiety has been shown to couple with aryl boronic acids in 73–78% yields under optimized conditions [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation Medicinal chemistry

Structural Prerequisite for Heterocyclic Scaffold Construction: 2-Bromobenzonitrile Core

The 2-bromobenzonitrile core, present in 3-amino-2-bromobenzonitrile, is a privileged scaffold for constructing nitrogen-containing heterocycles via copper-catalyzed Ullmann-type coupling/condensation cascades. This specific substitution pattern enables the formation of substituted 3-aminoindazoles and quinazolines—heterocyclic frameworks that are key components in pharmaceuticals targeting receptor tyrosine kinases and cyclin-dependent kinases [1][2]. In contrast, the regioisomer 2-amino-3-bromobenzonitrile, while also a synthetic intermediate, is employed in different reaction manifolds due to the altered relative positioning of the reactive amine and bromine handles [3].

Heterocyclic synthesis Copper catalysis Quinazoline Indazole Kinase inhibitors

LogP and Solubility Profile: Differential Physicochemical Properties Among Aminobromobenzonitrile Isomers

3-Amino-2-bromobenzonitrile exhibits a calculated LogP (XLogP3) value of approximately 1.7–2.1, indicating moderate lipophilicity suitable for both organic-phase reactions and potential biological membrane permeability in drug discovery contexts [1]. Its aqueous solubility has been estimated at approximately 0.28 g/L at 25 °C via computational methods, a value that may differ from its regioisomers due to variations in hydrogen-bonding networks and crystal packing energies [2]. The topological polar surface area (TPSA) of 49.8 Ų falls within the favorable range for CNS drug-likeness and oral bioavailability according to Lipinski's and Veber's rules .

Lipophilicity ADME Drug design Solubility Formulation

Benchmark Purity Specifications: 95–98% Industry Standard for Research-Grade Material

3-Amino-2-bromobenzonitrile is commercially available from multiple suppliers at defined purity grades, with standard offerings at 95% and 98% purity levels [1]. The 98% purity specification, typically verified by HPLC, meets the requirements for advanced pharmaceutical intermediate applications and medicinal chemistry library synthesis. This purity standard exceeds that of many commodity aromatic bromides, which are often supplied at 90–95% purity, thereby reducing the need for additional purification steps prior to use in sensitive cross-coupling reactions where halide impurities can poison palladium catalysts .

Quality control Analytical chemistry Procurement Reproducibility

Primary Research and Industrial Application Scenarios for 3-Amino-2-bromobenzonitrile (CAS 1166988-09-5)


Synthesis of Kinase-Focused Heterocyclic Libraries

Medicinal chemistry groups developing inhibitors targeting TBK1, IKKε, JNK3, or receptor tyrosine kinases utilize 3-amino-2-bromobenzonitrile as a key building block for constructing quinazoline and 3-aminoindazole core scaffolds [1][2]. The ortho-bromo substitution pattern, relative to the nitrile group, enables efficient copper-catalyzed coupling/condensation cascades that regioselectively deliver these privileged kinase-binding motifs in a two-step sequence from readily available starting materials [3].

Suzuki-Miyaura Diversification for Biaryl SAR Exploration

In structure-activity relationship (SAR) campaigns, the ortho-bromo group of 3-amino-2-bromobenzonitrile serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids [1]. This transformation allows for the rapid parallel synthesis of biaryl derivatives, enabling medicinal chemists to probe the steric and electronic requirements of the target protein's hydrophobic pocket while maintaining the critical 3-aminobenzonitrile hydrogen-bonding pharmacophore [2].

Buchwald-Hartwig Amination for N-Aryl Functionalization

The 3-amino group of 3-amino-2-bromobenzonitrile can be further functionalized via palladium-catalyzed Buchwald-Hartwig amination with aryl halides, or the bromine atom can be employed in complementary C–N bond-forming reactions with amines [1]. This dual reactivity (amino group for derivatization; bromine for cross-coupling) makes the compound a strategically valuable building block for assembling complex N-aryl-2-aminobenzonitrile derivatives, which have been explored as scaffolds for HIV-1 reverse transcriptase and integrase inhibitors [2][3].

Process Chemistry Optimization and Polymorph Screening

For scale-up and formulation development, the distinct melting point of 3-amino-2-bromobenzonitrile (106–110 °C) serves as a critical quality attribute for batch-to-batch consistency verification and polymorph identification [1][2]. The compound's solid-state thermal behavior, when compared to its regioisomers (2-amino-3-bromobenzonitrile: 119–120 °C; 3-amino-4-bromobenzonitrile: ~99 °C), provides a robust analytical marker for identity confirmation and purity assessment using differential scanning calorimetry (DSC) [3].

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